1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a hydroxypropyl group at the first position, a methyl group at the second position, and a carbaldehyde group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the alkylation of 2-methylindole using 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. This is followed by the formylation of the indole ring at the third position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate).
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as NaBH4 (sodium borohydride).
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the second position.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-carboxypropyl)-2-methyl-1H-indole-3-carbaldehyde.
Reduction: 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxypropyl and carbaldehyde groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The indole ring itself is known to interact with DNA and proteins, influencing cellular processes.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the hydroxypropyl and methyl groups, making it less versatile in chemical reactions.
2-Methyl-1H-indole-3-carbaldehyde: Similar but lacks the hydroxypropyl group, affecting its solubility and reactivity.
1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde: Similar but lacks the methyl group, which can influence its biological activity.
Uniqueness: 1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of hydrophilicity and hydrophobicity, making it suitable for various chemical and biological applications.
This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, offering a wide range of possibilities for further exploration and development.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-12(9-16)11-5-2-3-6-13(11)14(10)7-4-8-15/h2-3,5-6,9,15H,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIVMMMHDVNGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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